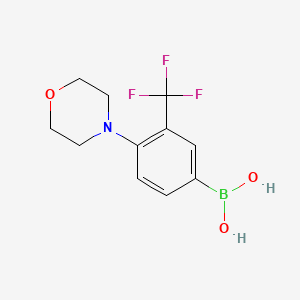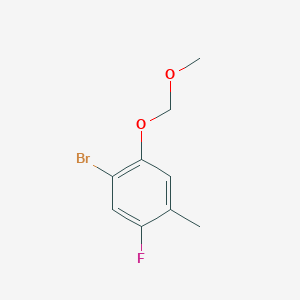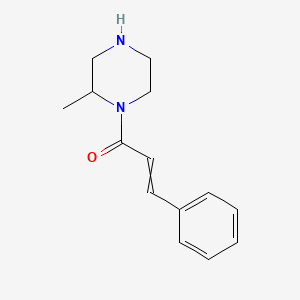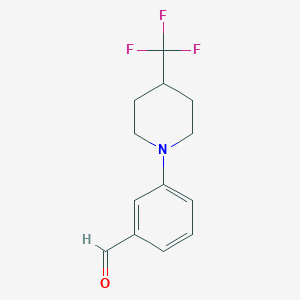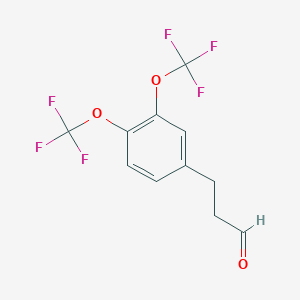![molecular formula Bi4Ge3O12 B14772805 tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane is a complex organometallic compound that features both bismuth and germanium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane typically involves the reaction of bismuth and germanium precursors under controlled conditions. One common method involves the use of bismuth chloride and germanium dioxide as starting materials. These reactants are subjected to a series of steps including hydrolysis, condensation, and oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process often requires precise control of temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are also used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-bismuth compounds, while reduction can produce bismuth-germanium alloys .
Scientific Research Applications
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can disrupt biological processes by binding to active sites or altering membrane permeability. These interactions are mediated by the unique electronic and structural properties of the bismuth and germanium atoms .
Comparison with Similar Compounds
Similar Compounds
Tris(2-oxo-1-tert-butylimidazolyl)hydroborato ligands: Similar in structure but with different metal centers.
Tris(2-oxo-1-methylbenzimidazolyl)hydroborato ligands: Another related compound with distinct applications.
Uniqueness
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane is unique due to its combination of bismuth and germanium, which imparts specific electronic and structural characteristics. These properties make it particularly useful in applications requiring high stability and reactivity .
Properties
Molecular Formula |
Bi4Ge3O12 |
|---|---|
Molecular Weight |
1245.8 g/mol |
IUPAC Name |
tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane |
InChI |
InChI=1S/4Bi.3GeO3.3O/c;;;;3*2-1(3)4;;;/q3*+1;+3;3*-2;;; |
InChI Key |
UQLRZJSPQDESCB-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ge](O[Bi]=O)O[Bi](O[Ge](=O)O[Bi]=O)O[Ge](=O)O[Bi]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




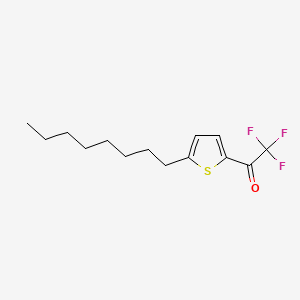
![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
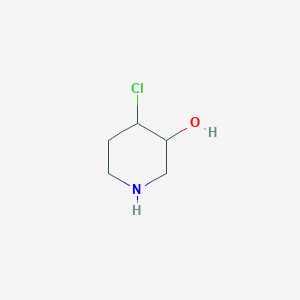
![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)


